3,4-Dihydroxyphenylacetic Acid-d5
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Overview
Description
3,4-Dihydroxyphenylacetic Acid-d5 is a deuterated form of 3,4-Dihydroxyphenylacetic Acid, which is a metabolite of the neurotransmitter dopamine. This compound is often used in scientific research to study the metabolic pathways and mechanisms of dopamine, as well as in various analytical applications .
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxybenzeneacetic acid-d5 is the dopaminergic system in the brain . This compound is a deuterium-labeled version of 3,4-Dihydroxybenzeneacetic acid, which is a main neuronal metabolite of dopamine .
Mode of Action
As a deuterium-labeled compound, 3,4-Dihydroxybenzeneacetic acid-d5 interacts with its targets in a similar manner to its non-deuterated counterpart . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect .
Biochemical Pathways
The compound is involved in the dopaminergic pathway , specifically in the metabolism of dopamine . As a metabolite of dopamine, it plays a role in various downstream effects associated with dopamine signaling.
Pharmacokinetics
The pharmacokinetics of 3,4-Dihydroxybenzeneacetic acid-d5 are likely to be similar to those of its non-deuterated counterpart. The presence of deuterium can potentially affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of 3,4-Dihydroxybenzeneacetic acid-d5 are likely to be associated with its role in dopamine metabolism . As a metabolite of dopamine, it may influence various processes regulated by dopamine, such as mood, reward, memory, and motor control.
Biochemical Analysis
Biochemical Properties
The biochemical role of 3,4-Dihydroxybenzeneacetic Acid-d5 is closely tied to its parent compound, 3,4-Dihydroxybenzeneacetic acid. As a metabolite of dopamine, it interacts with various enzymes and proteins involved in dopamine metabolism
Cellular Effects
Its parent compound, 3,4-Dihydroxybenzeneacetic acid, is known to be a significant neuronal metabolite of dopamine . Dopamine plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism. Therefore, it is plausible that 3,4-Dihydroxybenzeneacetic Acid-d5 may have similar influences on cellular function.
Molecular Mechanism
As a deuterium-labeled compound, it is often used as a tracer in drug development processes to study the pharmacokinetic and metabolic profiles of drugs
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is expected to have similar stability and degradation properties as its parent compound .
Metabolic Pathways
3,4-Dihydroxybenzeneacetic Acid-d5 is involved in the metabolic pathways of its parent compound, 3,4-Dihydroxybenzeneacetic acid, which is a primary metabolite of dopamine
Subcellular Localization
Its parent compound, 3,4-Dihydroxybenzeneacetic acid, is known to be present in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylacetic Acid-d5 typically involves the incorporation of deuterium atoms into the parent compound, 3,4-Dihydroxyphenylacetic Acid. One common method is the deuteration of 3,4-Dihydroxyphenylacetic Acid using deuterated reagents under specific reaction conditions. For example, the compound can be synthesized by reacting 3,4-Dihydroxyphenylacetic Acid with deuterated acetic anhydride in the presence of a deuterated catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuteration, purification, and quality control to meet the standards required for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyphenylacetic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones or other oxidized derivatives .
Scientific Research Applications
3,4-Dihydroxyphenylacetic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of metabolites.
Biology: Employed in studies of dopamine metabolism and its role in neurological processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic Acid-d5 can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylacetic Acid: The non-deuterated form, which is also a metabolite of dopamine.
3-Methoxytyramine: Another dopamine metabolite that undergoes similar degradation pathways.
Homovanillic Acid: A final degradation product of dopamine metabolism
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies and mass spectrometry applications.
Properties
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-QUWGTZMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60696-39-1 |
Source
|
Record name | 60696-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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